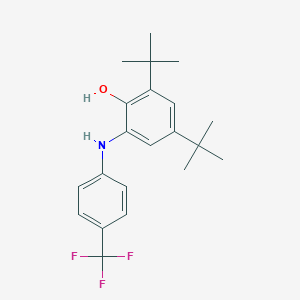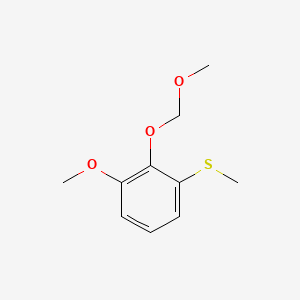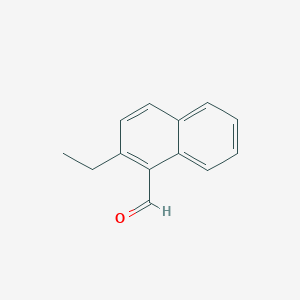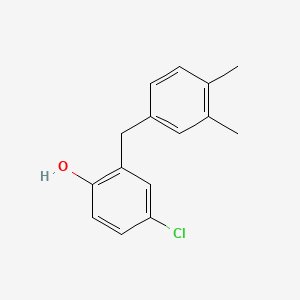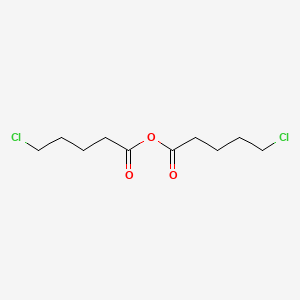
5-Chloropentanoic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloropentanoic anhydride is an organic compound derived from 5-chloropentanoic acid It is a type of acid anhydride, which is characterized by the presence of two acyl groups bonded to the same oxygen atom
准备方法
Synthetic Routes and Reaction Conditions: 5-Chloropentanoic anhydride can be synthesized through the dehydration of 5-chloropentanoic acid. This process typically involves the use of dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) under controlled conditions to remove water and form the anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of advanced dehydration techniques and catalysts can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 5-Chloropentanoic anhydride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where nucleophiles such as alcohols, amines, or water attack the carbonyl carbon, leading to the formation of esters, amides, or carboxylic acids, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-chloropentanoic acid.
Common Reagents and Conditions:
Alcohols: React with this compound to form esters.
Amines: React to form amides.
Water: Leads to hydrolysis, forming the corresponding acid.
Major Products Formed:
Esters: Formed from reactions with alcohols.
Amides: Formed from reactions with amines.
Carboxylic Acids: Formed from hydrolysis reactions.
科学研究应用
5-Chloropentanoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 5-chloropentanoyl group into molecules.
Biology: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 5-chloropentanoic anhydride involves nucleophilic acyl substitution reactions. The carbonyl carbon in the anhydride is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the cleavage of the anhydride bond and the formation of new acyl compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
5-Chloropentanoic Acid: The parent compound from which the anhydride is derived.
5-Chlorovaleric Acid: Another name for 5-chloropentanoic acid.
Other Acid Anhydrides: Such as acetic anhydride and succinic anhydride.
Uniqueness: 5-Chloropentanoic anhydride is unique due to the presence of the chlorine atom, which can influence its reactivity and the properties of the resulting products. This makes it a valuable reagent for introducing the 5-chloropentanoyl group into various molecules, providing distinct chemical and physical properties compared to other anhydrides.
属性
分子式 |
C10H16Cl2O3 |
|---|---|
分子量 |
255.13 g/mol |
IUPAC 名称 |
5-chloropentanoyl 5-chloropentanoate |
InChI |
InChI=1S/C10H16Cl2O3/c11-7-3-1-5-9(13)15-10(14)6-2-4-8-12/h1-8H2 |
InChI 键 |
PQPUKJABODCPQZ-UHFFFAOYSA-N |
规范 SMILES |
C(CCCl)CC(=O)OC(=O)CCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


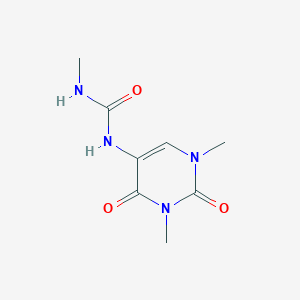
![1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-](/img/structure/B14012002.png)
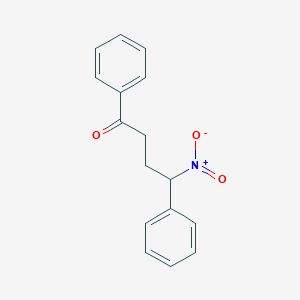
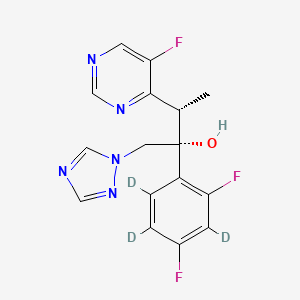
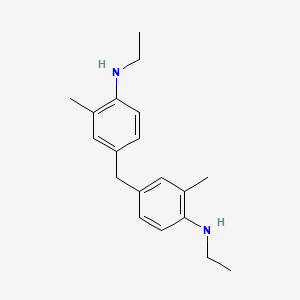

![N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine]](/img/structure/B14012032.png)
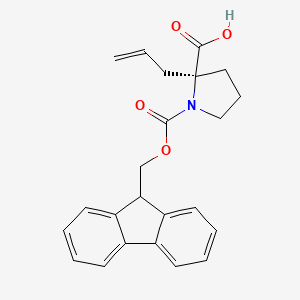

![2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol](/img/structure/B14012052.png)
